molecular formula C21H19N5 B2404457 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-91-5

3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2404457
CAS No.: 612522-91-5
M. Wt: 341.418
InChI Key: WJUYRENXUVYLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C21H19N5. This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with benzimidazole intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
This compound is being investigated for its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations. Studies have shown that derivatives related to this compound can effectively inhibit PARP-1 and PARP-2, leading to reduced cell growth in BRCA1-mutant cells with low nanomolar IC50 values, indicating high potency .

Antiviral Properties
Recent research highlights the antiviral potential of benzimidazole derivatives against Hepatitis C Virus (HCV). Compounds similar to 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile have demonstrated significant inhibitory effects on HCV replication, with EC50 values in the low nanomolar range . This suggests that the compound may also be effective against other viral infections.

Antimicrobial Activity
The compound's structure allows it to exhibit antimicrobial properties. Studies have shown that benzimidazole derivatives can inhibit a variety of gram-positive and gram-negative bacteria, which positions this compound as a potential candidate for developing new antibiotics .

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. Techniques such as X-ray crystallography and NMR spectroscopy are employed to analyze its molecular structure and confirm the spatial arrangement of atoms .

Case Studies and Research Findings

Study Focus Findings
Study on PARP Inhibitors Anticancer ActivityIdentified high-potency inhibitors targeting PARP enzymes in BRCA-mutant cells.
Antiviral Research HCV InhibitionDemonstrated significant antiviral activity with low EC50 values against HCV.
Antimicrobial Studies Bacterial InhibitionShowed efficacy against various bacterial strains, suggesting potential as an antibiotic.

Mechanism of Action

The mechanism of action of 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:

Compared to these compounds, 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit unique properties due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, a compound belonging to the benzimidazole family, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, including antimicrobial, antimalarial, and potential anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19N5C_{21}H_{19}N_5 with a molecular weight of 357.41 g/mol. Its structure features a pyrido[1,2-a]benzimidazole core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound was tested against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, while showing limited antifungal effects against Candida albicans .

Antimalarial Activity

The antimalarial properties of pyrido[1,2-a]benzimidazole derivatives have been explored in various studies. One notable study demonstrated that certain derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Efficacy

A series of pyrido[1,2-a]benzimidazoles were synthesized and evaluated for their efficacy in inhibiting the growth of P. falciparum. The lead compound showed an IC50 value of 50 nM, indicating potent antimalarial activity. Moreover, it was effective across multiple life cycle stages of the parasite .

Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Table 2: Anticancer Activity

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

The data suggest that this compound may selectively inhibit cancer cell growth while having a lesser effect on normal cells .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance, it has been shown to inhibit DNA topoisomerases and disrupt mitochondrial function in cancer cells, leading to apoptosis .

Properties

IUPAC Name

3-propyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c1-2-6-16-11-20(24-14-15-7-5-10-23-13-15)26-19-9-4-3-8-18(19)25-21(26)17(16)12-22/h3-5,7-11,13,24H,2,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUYRENXUVYLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CN=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.